![molecular formula C10H10F2O B2858813 1-[3-(Difluoromethyl)phenyl]propan-1-one CAS No. 1806577-45-6](/img/structure/B2858813.png)
1-[3-(Difluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Difluoromethyl)phenyl]propan-1-one is a chemical compound with the CAS Number: 1806577-45-6 . It has a molecular weight of 184.19 and its IUPAC name is 1-(3-(difluoromethyl)phenyl)propan-1-one . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-[3-(Difluoromethyl)phenyl]propan-1-one is 1S/C10H10F2O/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,10H,2H2,1H3 . This indicates the presence of 10 carbon atoms, 10 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom in the molecule .Physical And Chemical Properties Analysis
1-[3-(Difluoromethyl)phenyl]propan-1-one is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Organic Synthesis
1-[3-(Difluoromethyl)phenyl]propan-1-one: is utilized in organic synthesis, particularly in the synthesis of C3-difluoromethyl carbinol-containing imidazo[1,2-a]pyridines . This process is facilitated by a Friedel–Crafts reaction promoted by 1,1,1,3,3,3-Hexafluoro-2-Propanol at room temperature, which is a metal-free method offering a green protocol with several advantages, including high efficiency and a wide substrate scope .
Medicinal Chemistry
The incorporation of fluorine-containing groups, such as the CF2H unit found in this compound, is crucial in medicinal chemistry. The CF2H unit serves as a bioisostere for hydroxy, thiol, and amide groups, modulating lipophilicity, polarity, and conformational preferences. This makes 1-[3-(Difluoromethyl)phenyl]propan-1-one a valuable precursor in the development of pharmaceuticals .
Agrochemical Development
Compounds containing the CF2H group are also widely applied in agrochemicals. The difluoromethyl group can enhance the metabolic stability and bioavailability of agrochemicals, making 1-[3-(Difluoromethyl)phenyl]propan-1-one an important component in the synthesis of new agrochemical formulations .
Advanced Functional Materials
The unique properties of the CF2H group extend to the field of advanced functional materials1-[3-(Difluoromethyl)phenyl]propan-1-one can be used to synthesize materials with improved characteristics, such as increased durability and chemical resistance .
Bioactive Molecule Synthesis
Difluoromethyl carbinols, which contain both difluoromethyl and hydroxyl groups, are prevalent in bioactive molecules. They are used in the synthesis of antitumor agents, antidiabetic agents, and other therapeutics1-[3-(Difluoromethyl)phenyl]propan-1-one serves as a key intermediate in the creation of these compounds .
Analytical Chemistry
In analytical chemistry, 1-[3-(Difluoromethyl)phenyl]propan-1-one can be used as a standard or reference compound in various analytical techniques to determine the presence or concentration of similar compounds in a sample .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H315, H319, and H335 . These indicate that the compound is combustible, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
1-[3-(difluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACRKYWLJBIOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Difluoromethyl)phenyl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one](/img/structure/B2858731.png)
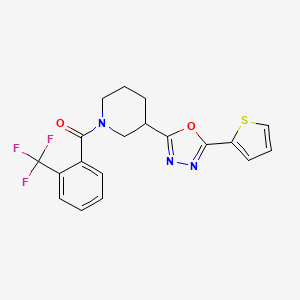
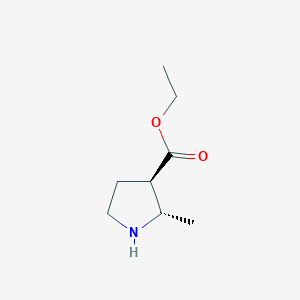
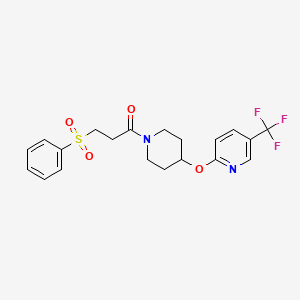
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2858739.png)

amino}phenol](/img/structure/B2858741.png)
![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)
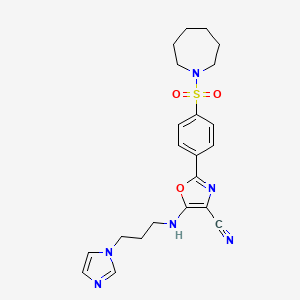
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
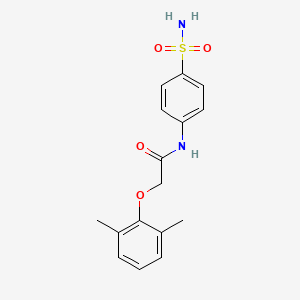

![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2858753.png)